1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

Systematic IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry (IUPAC) name provides a universally recognized and unambiguous descriptor for the chemical structure of a compound. For the compound under discussion, the IUPAC name is constructed to reflect the presence of a methoxybenzyl group, a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, and a central urea linkage.

The correct IUPAC name for this compound is:

1-(4-Methoxybenzyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea .

This nomenclature explicitly identifies the two substituents on the urea moiety: one being a 4-methoxybenzyl group and the other a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group. The dioxaborolane ring is a five-membered heterocycle containing boron and two oxygen atoms, with four methyl groups providing steric bulk and electronic effects.

The structural formula can be represented in several notations, including the SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) codes, which are widely used in cheminformatics for database searching and molecular modeling.

SMILES Notation:

O=C(NC1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1)NCC3=CC=C(OC)C=C3.

InChI String:

InChI=1S/C21H27BN2O4/c1-20(2)21(3,4)28-22(27-20)16-8-10-17(11-9-16)24-19(25)23-14-15-6-12-18(26-5)13-7-15/h6-13H,14H2,1-5H3,(H2,23,24,25).

InChIKey:

HADFGWNWLZMHCD-UHFFFAOYSA-N.

These representations allow for precise digital communication of the compound’s structure across chemical databases and computational platforms.

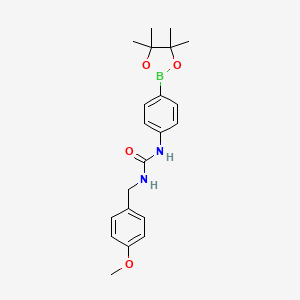

The two-dimensional (2D) structure of the molecule is best visualized as follows:

- The central urea group (NH-CO-NH) is flanked on one nitrogen by a 4-methoxybenzyl group, which is a benzene ring substituted at the para position with a methoxy group (–OCH₃) and attached via a methylene bridge (–CH₂–).

- On the other nitrogen, the urea is connected to a phenyl ring, which is itself para-substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This group is a cyclic boronate ester, where the boron atom is incorporated into a five-membered ring with two oxygen atoms and four methyl groups attached at the 4 and 5 positions of the ring.

The following table summarizes the key structural descriptors for this compound:

| Descriptor | Value |

|---|---|

| IUPAC Name | 1-(4-Methoxybenzyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

| SMILES | O=C(NC1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1)NCC3=CC=C(OC)C=C3 |

| InChI | InChI=1S/C21H27BN2O4/c1-20(2)21(3,4)28-22(27-20)16-8-10-17(11-9-16)24-19(25)23-14-15-6-12-18(26-5)13-7-15/h6-13H,14H2,1-5H3,(H2,23,24,25) |

| InChIKey | HADFGWNWLZMHCD-UHFFFAOYSA-N |

The structural formula, when depicted graphically, reveals the spatial arrangement of functional groups and highlights the connectivity between the aromatic rings, the urea core, and the dioxaborolane substituent. This arrangement is critical for understanding the compound’s reactivity and potential applications in synthetic chemistry.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BN2O4/c1-20(2)21(3,4)28-22(27-20)16-8-10-17(11-9-16)24-19(25)23-14-15-6-12-18(26-5)13-7-15/h6-13H,14H2,1-5H3,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFBGKHVFVDLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657071 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874298-21-2 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

This compound is a boronic ester, which are commonly used in Suzuki–Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling, which is a powerful tool for the formation of carbon-carbon bonds . The boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .

In terms of pharmacokinetics, it’s important to note that the susceptibility of boronic esters to hydrolysis can be influenced by factors such as the substituents in the aromatic ring and the pH of the environment

Biological Activity

1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

- Molecular Formula: C₁₇H₃₁BN₂O₃

- Molecular Weight: 314.19 g/mol

- CAS Number: 874290-98-9

The compound is designed to interact with specific biological targets, particularly kinases involved in signaling pathways related to cancer and other diseases. The presence of the boron moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) suggests potential interactions with proteins that contain reactive nucleophiles.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:

- Inhibition of Kinase Activity: Compounds similar to this compound have shown IC₅₀ values in the low nanomolar range against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Example A | MDA-MB-231 (Breast Cancer) | 0.126 | Inhibits cell proliferation |

| Example B | A549 (Lung Cancer) | 0.87 | Induces apoptosis |

Selectivity and Efficacy

The selectivity of this compound for cancer cells over normal cells is a critical factor for its therapeutic potential. Studies indicate a significant differential effect on cancerous versus non-cancerous cell lines.

Case Study:

In a study involving MDA-MB-231 cells:

- The compound exhibited a 20-fold greater inhibition of cancer cells compared to non-cancerous MCF10A cells.

- This selectivity is crucial for reducing side effects associated with traditional chemotherapy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity profiles is essential for evaluating the safety and efficacy of new compounds:

- Absorption and Distribution: Preliminary data suggest favorable absorption characteristics.

- Toxicity Studies: Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal adverse effects.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the boron atom enhances the compound's ability to interact with biomolecules, potentially leading to novel anticancer therapies .

- Enzyme Inhibition : The urea moiety can act as a scaffold for enzyme inhibitors. Research suggests that compounds with similar structures can modulate enzyme activity, providing pathways for therapeutic interventions in metabolic diseases .

Materials Science

The unique structural features of 1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea make it suitable for applications in materials science.

- Polymer Chemistry : The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. This compound can serve as a cross-linking agent or additive in polymer formulations .

- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for applications in nanomaterials. Research is ongoing to explore its use in synthesizing boron-based nanoparticles with applications in electronics and photonics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of certain kinases involved in cancer progression. |

| Study C | Polymer Applications | Improved thermal stability and mechanical properties when used as an additive in polycarbonate matrices. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea-Boronic Ester Motifs

(4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (6.30)

- Structural Differences : Replaces the 4-methoxybenzyl group with a 4-tert-butylphenyl moiety and uses a free boronic acid instead of the pinacol ester.

- Synthesis : Prepared via hydrolysis of the corresponding boronic ester (50% yield) .

- The free boronic acid may exhibit higher reactivity in aqueous cross-coupling reactions compared to the boronic ester .

1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

- Structural Differences : Substitutes the 4-methoxybenzyl group with a 4-chlorophenyl group and positions the boronic ester at the meta -position of the phenyl ring.

- Applications : The electron-withdrawing chlorine atom may enhance electrophilicity in cross-coupling reactions. However, meta-substitution could reduce steric accessibility in binding to biological targets .

1-(2-Methoxyethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Functional Analogues in Medicinal Chemistry

BHAPI (Prochelator)

- Structure : Contains a boronic ester linked to a hydrazide scaffold.

- Function : Acts as a prochelator that releases a metal-chelating agent upon reaction with hydrogen peroxide. Unlike urea-boronic esters, BHAPI’s boronic ester serves as a protective group for controlled activation under oxidative stress .

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

- Formation of the boronate ester-substituted aniline derivative

- Coupling of the aniline derivative with an appropriate isocyanate to form the urea

This approach leverages the nucleophilicity of the aniline nitrogen to react with the electrophilic isocyanate, generating the urea linkage under mild conditions.

Preparation of the Boronate Ester-Substituted Aniline

The boronate ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, is typically introduced via Suzuki–Miyaura coupling reactions. This palladium-catalyzed cross-coupling allows the installation of the boronate ester on an aromatic ring bearing a halide substituent.

- Example: The coupling of 4-bromophenylboronic acid pinacol ester with an appropriate aniline or protected aniline derivative to yield the boronate ester-substituted aniline intermediate.

This intermediate is crucial as it retains the boronate ester functionality intact while providing the reactive amine for subsequent urea formation.

Urea Formation via Reaction with Isocyanates

The key step in the preparation of 1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is the reaction of the boronate ester-substituted aniline with 4-methoxybenzyl isocyanate.

-

- Solvent: Dichloromethane (CH2Cl2) or other aprotic solvents

- Temperature: Ambient to mild heating

- Reaction Time: Typically several hours until completion

Mechanism:

The nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the isocyanate, forming the urea linkage.Yields:

Reported yields for similar urea formations range from 50% to 70%, depending on the purity of reagents and reaction conditions.

Purification and Characterization

Purification:

The crude product is purified by column chromatography using silica gel, typically eluting with mixtures of ethyl acetate and hexanes.-

- NMR (1H and 13C) to confirm the urea formation and boronate ester integrity

- Mass spectrometry to confirm molecular weight (M.Wt: 382.27 g/mol)

- IR spectroscopy to verify the presence of urea carbonyl and boronate ester groups

Data Table: Key Parameters in Preparation

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boronate ester installation | Suzuki–Miyaura coupling with Pd catalyst | 70–85 | Use of boronic acid pinacol ester |

| Urea formation | 4-methoxybenzyl isocyanate, CH2Cl2, RT | 50–70 | Mild conditions, careful moisture control |

| Purification | Silica gel chromatography (EtOAc/Hexanes) | — | Essential for removing side products |

Research Findings and Notes

The boronate ester group is stable under the urea formation conditions, allowing for efficient synthesis without degradation of the sensitive boron moiety.

The choice of solvent and temperature is critical to avoid side reactions such as hydrolysis of the isocyanate or boronate ester.

The compound is typically stored at low temperatures (2–8°C) and protected from moisture to maintain stability.

Stock solutions for research use are often prepared in DMSO or other suitable solvents, with concentrations adjusted based on molecular weight and solubility data.

Q & A

Q. What are the key synthetic routes for preparing 1-(4-methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?

The compound is typically synthesized via a two-step process:

Boronic ester introduction : A Suzuki-Miyaura coupling reaction is employed to attach the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to an aryl halide precursor. This step often uses palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in solvents such as THF or dioxane .

Urea formation : The urea moiety is introduced by reacting an isocyanate intermediate with 4-methoxybenzylamine. Triphosgene or carbonyldiimidazole (CDI) are common reagents for generating the isocyanate in situ .

Q. Example Reaction Conditions Table :

| Step | Reagents/Catalysts | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Boronation | Pd(PPh₃)₄, Na₂CO₃ | THF/H₂O | 80–100°C | |

| Urea Coupling | Triphosgene, TEA | CH₂Cl₂ | 0°C to RT |

Q. How is this compound characterized in academic research?

Standard characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the urea linkage and boronic ester integrity. The methoxybenzyl group shows a singlet near δ 3.8 ppm, while the dioxaborolane protons appear as a singlet at δ 1.3–1.4 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- X-ray Crystallography : For structural confirmation (e.g., bond angles in the dioxaborolane ring) .

Q. What are its primary applications in chemical synthesis?

This compound serves as:

- Suzuki-Miyaura Coupling Partner : The boronic ester enables cross-coupling with aryl halides to construct biaryl systems, critical in medicinal chemistry (e.g., kinase inhibitor precursors) .

- Intermediate in Drug Discovery : Used in synthesizing tyrosine kinase inhibitors (e.g., linifanib analogs) via coupling with heterocyclic amines .

Advanced Research Questions

Q. How can contradictory catalytic conditions in Suzuki-Miyaura reactions involving this compound be resolved?

Discrepancies in catalytic systems (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) arise from substrate electronic effects. For electron-deficient aryl ureas like this compound:

- Optimization Strategy : Screen ligands (e.g., SPhos, XPhos) to enhance oxidative addition efficiency. Use microwave-assisted heating (100–120°C) to reduce reaction times .

- Base Selection : K₃PO₄ may outperform Na₂CO₃ in polar aprotic solvents (DMF, NMP) for sterically hindered substrates .

Case Study : In , Pd(dtbpf)Cl₂ with K₃PO₄ achieved >90% yield for a linifanib precursor, contrasting with traditional Pd(PPh₃)₄/Na₂CO₃ systems .

Q. What methodologies address low solubility during purification?

The compound’s hydrophobicity complicates chromatography. Solutions include:

Q. How do electronic effects of the urea moiety influence its reactivity in cross-coupling?

The electron-withdrawing urea group reduces electron density on the boronic ester, slowing transmetalation. Mitigation strategies:

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key issues include:

Q. How can computational modeling guide its application in drug discovery?

Q. What contradictions exist in reported biological activity data?

Discrepancies in IC₅₀ values for kinase inhibitors may stem from:

Q. How can its photophysical properties be exploited in materials science?

The compound’s extended π-system (methoxybenzyl-urea-aryl boronate) enables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.